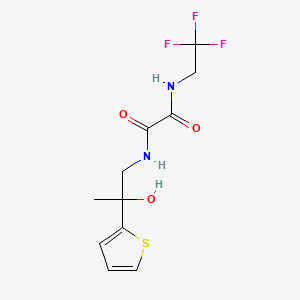

N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-(2,2,2-trifluoroethyl)oxalamide

Description

Properties

IUPAC Name |

N-(2-hydroxy-2-thiophen-2-ylpropyl)-N'-(2,2,2-trifluoroethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2O3S/c1-10(19,7-3-2-4-20-7)5-15-8(17)9(18)16-6-11(12,13)14/h2-4,19H,5-6H2,1H3,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEMYZOYOCSDCJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=O)NCC(F)(F)F)(C1=CC=CS1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-(2,2,2-trifluoroethyl)oxalamide typically involves multiple steps:

Formation of the Intermediate: The initial step involves the reaction of 2-thiophenecarboxaldehyde with a suitable reagent to form 2-(thiophen-2-yl)propan-2-ol.

Introduction of the Trifluoroethyl Group: The intermediate is then reacted with 2,2,2-trifluoroethylamine under controlled conditions to introduce the trifluoroethyl group.

Oxalamide Formation: The final step involves the reaction of the intermediate with oxalyl chloride to form the oxalamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the oxalamide moiety, potentially converting it to amines.

Substitution: The hydroxyl group and the thiophene ring can participate in various substitution reactions, such as nucleophilic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-(2,2,2-trifluoroethyl)oxalamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to form hydrogen bonds and its hydrophobic regions make it a useful probe in biochemical assays.

Medicine

In medicinal chemistry, N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-(2,2,2-trifluoroethyl)oxalamide is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.

Mechanism of Action

The mechanism by which N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-(2,2,2-trifluoroethyl)oxalamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thiophene ring and trifluoroethyl group can interact with hydrophobic pockets, while the oxalamide moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- N1-(2-hydroxy-2-phenylpropyl)-N2-(2,2,2-trifluoroethyl)oxalamide

- N1-(2-hydroxy-2-(furan-2-yl)propyl)-N2-(2,2,2-trifluoroethyl)oxalamide

- N1-(2-hydroxy-2-(pyridin-2-yl)propyl)-N2-(2,2,2-trifluoroethyl)oxalamide

Uniqueness

N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-(2,2,2-trifluoroethyl)oxalamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to phenyl or furan rings. This can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Biological Activity

N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-(2,2,2-trifluoroethyl)oxalamide is a synthetic compound characterized by its unique structural features, including a thiophene ring and an oxalamide linkage. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

| Property | Value |

|---|---|

| IUPAC Name | N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-(2,2,2-trifluoroethyl)oxalamide |

| CAS Number | 1351642-22-2 |

| Molecular Formula | C11H13F3N2O3S |

| Molecular Weight | 310.29 g/mol |

The biological activity of N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-(2,2,2-trifluoroethyl)oxalamide is primarily attributed to its interaction with specific molecular targets within biological systems. The hydroxy group and the thiophene ring are crucial for binding to target proteins or enzymes, potentially modulating their activity. The oxalamide linkage may enhance the compound's stability and bioavailability.

Anticancer Activity

The anticancer potential of oxalamides has been documented in several studies. Compounds featuring oxalamide linkages have demonstrated cytotoxic effects against various cancer cell lines. Preliminary investigations into the biological activity of N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-(2,2,2-trifluoroethyl)oxalamide may reveal similar effects due to its structural characteristics.

Case Studies

-

In Vitro Studies : A study evaluated the cytotoxic effects of oxalamide derivatives on human cancer cell lines. The results showed that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways.

- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer).

- Results : Significant reduction in cell viability at concentrations above 10 µM.

-

Antimicrobial Testing : A comparative analysis was conducted on various thiophene derivatives against common bacterial strains (e.g., E. coli, S. aureus). The results indicated that derivatives with hydroxyl substitutions exhibited enhanced antimicrobial activity.

- Minimum Inhibitory Concentration (MIC) : Ranged from 5 to 20 µg/mL depending on the derivative.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-(2,2,2-trifluoroethyl)oxalamide?

- Methodology :

- Step 1 : Use a two-step coupling approach, as demonstrated for structurally similar oxalamides. React the thiophene-containing amine (e.g., 2-hydroxy-2-(thiophen-2-yl)propylamine) with ethyl chlorooxoacetate in dichloromethane (DCM) with triethylamine (TEA) as a base .

- Step 2 : Purify intermediates via silica gel chromatography (ethyl acetate/hexane gradients) to remove unreacted starting materials .

- Step 3 : Couple the intermediate with 2,2,2-trifluoroethylamine under reflux in ethanol, followed by NaOH-mediated hydrolysis .

- Key Variables : Solvent choice (DCM for amine activation), reaction time (12–24 hours), and temperature (room temperature for coupling, reflux for hydrolysis) .

Q. What analytical techniques are critical for characterizing this compound?

- Essential Methods :

- 1H/13C NMR : Confirm regiochemistry of the hydroxy-thiophene and trifluoroethyl groups. Look for characteristic peaks: δ ~6.8–7.5 ppm (thiophene protons), δ ~3.5–4.5 ppm (hydroxypropyl CH2), and δ ~3.0–3.5 ppm (CF3CH2) .

- LC-MS/HRMS : Verify molecular weight (e.g., [M+H]+) and purity (>95% by HPLC). Use APCI+ ionization for oxalamide derivatives .

- Elemental Analysis : Validate C, H, N, and F content (±0.4% theoretical) to rule out solvent residues .

Q. How can solubility and stability be assessed for in vitro studies?

- Approach :

- Solubility Screening : Test in DMSO (stock solution), PBS (pH 7.4), and cell culture media. Centrifuge at 15,000 rpm to detect precipitation .

- Stability : Incubate at 37°C for 24–72 hours and analyze via HPLC for degradation products (e.g., hydrolysis of the oxalamide bond) .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Strategy :

- Variants : Synthesize analogs with substitutions on the thiophene ring (e.g., methyl, halogens) or replacement of the trifluoroethyl group with other fluorinated alkyl chains .

- Biological Assays : Test inhibition of target enzymes (e.g., soluble epoxide hydrolase) using fluorescence-based assays (IC50 determination) .

- Data Interpretation : Correlate logP (calculated via DFT) with cellular permeability using Caco-2 monolayers .

Q. What computational methods predict binding modes and metabolic pathways?

- Protocol :

- Docking : Use AutoDock Vina to model interactions with cytochrome P450 isoforms (e.g., CYP4F11). Prioritize poses with hydrogen bonding to the oxalamide carbonyl .

- Metabolism Prediction : Employ Schrödinger’s ADMET Predictor to identify likely Phase I/II metabolites (e.g., hydroxylation at the propyl group or thiophene ring) .

Q. How to resolve contradictions in biological activity data across assays?

- Troubleshooting :

- Assay Conditions : Compare results under varying pH (e.g., 6.5 vs. 7.4), serum content (0% vs. 10% FBS), and incubation times .

- Orthogonal Validation : Confirm target engagement using SPR (surface plasmon resonance) if IC50 values conflict between fluorescence and radiometric assays .

Q. What strategies mitigate stereochemical challenges during synthesis?

- Solutions :

- Chiral Resolution : Use preparative HPLC with a Chiralpak AD-H column to separate enantiomers if racemization occurs during coupling .

- Asymmetric Catalysis : Employ Evans’ oxazaborolidine catalysts to control stereochemistry at the hydroxypropyl center .

Q. How to assess off-target effects in complex biological systems?

- Workflow :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.